molecular formula C11H14ClNO4S B2725712 Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 333451-86-8

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2725712
CAS No.: 333451-86-8
M. Wt: 291.75
InChI Key: FVCMBVXBTNSXHV-UHFFFAOYSA-N
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Description

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates This compound is characterized by the presence of a methyl group, a chloro-substituted phenyl ring, and a methylsulfonyl group attached to the glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and methylsulfonyl chloride.

    Formation of Intermediate: The 3-chloro-2-methylphenylamine reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Glycination: The intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate: Lacks the methyl group on the phenyl ring.

    Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate: Lacks the chloro group on the phenyl ring.

    Methyl N-(3-chloro-2-methylphenyl)-N-(sulfonyl)glycinate: Lacks the methyl group on the sulfonyl moiety.

Uniqueness

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both the chloro and methyl groups on the phenyl ring, as well as the methylsulfonyl group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-8-9(12)5-4-6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMBVXBTNSXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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